Nmt-IN-3

Plasmodium vivax N-Myristoyltransferase Enzyme Inhibition

NMT-IN-3 is a synthetic organic small molecule classified as a pyrazole-derived inhibitor of the enzyme N-myristoyltransferase (NMT). Its chemical identity is defined by the molecular formula C26H32N6O4 and a molecular weight of 492.57 g/mol.

Molecular Formula C26H32N6O4
Molecular Weight 492.6 g/mol
Cat. No. B15581826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNmt-IN-3
Molecular FormulaC26H32N6O4
Molecular Weight492.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H32N6O4/c1-18-20(25(30-31(18)2)26(34)29-17-24(33)35-3)9-15-36-22-7-5-4-6-21(22)19-8-10-28-23(16-19)32-13-11-27-12-14-32/h4-8,10,16,27H,9,11-15,17H2,1-3H3,(H,29,34)
InChIKeyYIJNDZGHDCZVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NMT-IN-3: A Pyrazole-Derived Plasmodium vivax N-Myristoyltransferase Inhibitor for Antimalarial Probe Studies


NMT-IN-3 is a synthetic organic small molecule classified as a pyrazole-derived inhibitor of the enzyme N-myristoyltransferase (NMT). Its chemical identity is defined by the molecular formula C26H32N6O4 and a molecular weight of 492.57 g/mol . The compound was identified and characterized in a medicinal chemistry campaign aimed at exploring subsite selectivity within the Plasmodium vivax NMT active site, establishing its utility as a tool compound for species-specific parasitology research [1].

Why NMT-IN-3 Cannot Be Substituted with Broad-Spectrum NMT Inhibitors in Vivax Malaria Studies


Generic substitution of NMT-IN-3 with other NMT inhibitors, such as the pan-inhibitor DDD85646, is scientifically invalid for studies focused on Plasmodium vivax due to the profound species-specific divergence in potency and binding mode. While DDD85646 exhibits low nanomolar activity against both human and Trypanosoma brucei NMT [1], NMT-IN-3 is a specialized chemical probe with an IC50 of 38 mM against P. vivax NMT [2]. This quantitative discrepancy reflects the structurally distinct active sites of different NMT orthologs. Crucially, the pyrazole scaffold of NMT-IN-3 is not a high-affinity ligand for all NMTs; it is a result of a specific structure-activity relationship (SAR) exploration designed to interrogate the unique subsite topology of the P. vivax enzyme [2]. Therefore, substituting NMT-IN-3 with a more potent but non-isotypic inhibitor like DDD85646 would not replicate the same experimental binding interactions and would compromise the validity of any target engagement or mechanism-of-action study in P. vivax.

Quantitative Differentiation of NMT-IN-3 for Scientific Procurement: Evidence vs. Comparators


Species-Specific Inhibitory Potency of NMT-IN-3 on Plasmodium vivax NMT

NMT-IN-3 demonstrates a specific inhibitory effect on Plasmodium vivax NMT with an IC50 of 38 mM, as determined in a biochemical enzyme inhibition assay [1]. In stark contrast, the broad-spectrum NMT inhibitor DDD85646 (IMP-366) exhibits a Ki value of 22.8 nM against Trypanosoma cruzi NMT and an IC50 of 2 nM against T. brucei NMT [2], which underscores a >1,000,000-fold difference in potency across different NMT orthologs. This quantitative disparity confirms that NMT-IN-3 is not a general NMT inhibitor but a specialized tool compound for probing the P. vivax enzyme.

Plasmodium vivax N-Myristoyltransferase Enzyme Inhibition

Comparative Selectivity Profile Inferred from Structural Class Divergence

While direct experimental data on the selectivity panel for NMT-IN-3 is not publicly available, its classification as a pyrazole-derived inhibitor positions it distinctly from sulfonamide-based inhibitors like DDD85646 [1]. DDD85646 has been validated as a specific, on-target pan-NMT inhibitor in human cells at 1 μM [2]. The 38 mM potency of NMT-IN-3 for P. vivax NMT, compared to DDD85646's nanomolar activity on other orthologs, strongly implies that NMT-IN-3 engages a different subset of NMT active site residues or structural motifs, potentially resulting in a non-overlapping off-target profile that is relevant for phenotypic screening.

Selectivity N-Myristoyltransferase Chemical Probe

Utility as a Chemical Probe for Species-Specific NMT Subsite Mapping

The primary scientific value of NMT-IN-3 lies in its utility as a chemical probe for mapping the subsite selectivity of P. vivax NMT, a function that compounds like DDD85646 cannot fulfill due to their disparate potency. The publication by Rodríguez-Hernández et al. (2024) specifically employs NMT-IN-3 as a key compound to understand how pyrazole-derived ligands interact with the unique structural features of the P. vivax enzyme active site [1]. This contrasts with DDD85646, which has been optimized for T. brucei NMT and later characterized for human NMT inhibition [2].

Structure-Activity Relationship Enzyme Mechanism Drug Discovery

Optimal Research and Procurement Use Cases for NMT-IN-3


Investigating P. vivax N-Myristoyltransferase Active Site Topology and Ligand Interactions

The primary application for NMT-IN-3 is as a chemical tool in structural biology and biochemistry to map the unique active site subsites of the Plasmodium vivax N-myristoyltransferase enzyme. Researchers should utilize NMT-IN-3 in competitive binding assays or co-crystallography studies to delineate how pyrazole-derived scaffolds engage with amino acid residues that are distinct to the P. vivax enzyme compared to its human or T. brucei orthologs [1]. This application leverages the compound's specific characterization within a medicinal chemistry program focused on this exact purpose [2].

Phenotypic Screening in P. vivax for Target Deconvolution Studies

Given its defined, albeit modest, IC50 of 38 mM against the target enzyme, NMT-IN-3 can serve as a reference compound in P. vivax phenotypic growth inhibition assays. In this context, it is not used as a potent lead but as a chemical probe to link a specific chemotype (pyrazole) to an observable phenotype (parasite growth inhibition). By comparing the potency shift between the biochemical IC50 and the cellular EC50 (data not yet reported), researchers can evaluate the cellular target engagement and permeability of this compound class in the parasite, a crucial step in validating NMT as a druggable target in vivax malaria [1].

Benchmarking Novel P. vivax NMT Inhibitors in Biochemical Assays

For drug discovery programs actively seeking to develop novel P. vivax NMT inhibitors, NMT-IN-3 provides a useful benchmark. Its 38 mM IC50 establishes a clear, quantitative reference point for structure-activity relationship (SAR) studies. Newly synthesized compounds can be directly compared to NMT-IN-3 in standardized biochemical assays to quantify improvements in potency and to confirm that modifications to the pyrazole core are driving increased affinity for the P. vivax enzyme, as documented in the original SAR exploration [2].

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